molecular formula C8H16O3S B3055448 Hept-6-en-1-yl methanesulfonate CAS No. 64818-37-7

Hept-6-en-1-yl methanesulfonate

Cat. No. B3055448
CAS RN: 64818-37-7
M. Wt: 192.28 g/mol
InChI Key: GEPCNXOXMSQWCH-UHFFFAOYSA-N
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Description

Hept-6-en-1-yl methanesulfonate (CAS No. 64818-37-7) is a chemical compound with the molecular formula C8H16O3S and a molecular weight of 192.28 g/mol . It falls under the category of organic sulfonates and is commonly used in synthetic chemistry.


Synthesis Analysis

The synthesis of Hept-6-en-1-yl methanesulfonate involves the reaction of hept-6-ene (a seven-carbon alkene) with methanesulfonic acid . The acid reacts with the double bond in hept-6-ene, resulting in the formation of the methanesulfonate ester. This process typically occurs under mild conditions and yields the desired product .


Molecular Structure Analysis

The molecular structure of Hept-6-en-1-yl methanesulfonate consists of a seven-carbon alkyl chain (hept-6-ene) attached to a methanesulfonate group. The methanesulfonate moiety contains a sulfur atom bonded to three oxygen atoms, with the formula CS(=O)(=O)OCCCCCC=C .

Scientific Research Applications

Radical Addition Reactions

Hept-6-en-1-yl methanesulfonate is involved in radical addition reactions. For example, methanesulphonyl chloride reacts with hept-1-ene under specific conditions, such as short wave radiation or the presence of benzoyl peroxide, to produce various compounds including β-chloroheptyl methyl sulphone and γ-chlorooctanesulphonyl chloride. These reactions exemplify the feeble nucleophilicity of alkanesulphonate anions (Goldwhite, Gibson, & Harris, 1964); (Goldwhite, Gibson, & Harris, 1965).

Synthesis of Derivatives

It's used in the synthesis of novel derivatives. For instance, (−) borneol reacts with methanesulfonyl chloride to produce a new derivative, 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl methane sulfonate, with applications in antimicrobial activities (Al-farhan et al., 2010).

Proteins and Peptides Synthesis

Hept-6-en-1-yl methanesulfonate contributes to the synthesis of proteins and peptides. Methanesulfonic acid, for example, has been used as a deprotecting reagent in the syntheses of peptides corresponding to α-endorphin and γ-endorphin (Kubota, Hirayama, Nagase, & Yajima, 1979).

Chemical Reactions Specificity

It plays a role in selective chemical reactions. For example, 1H-Benzotriazol-1-yl methanesulfonate is effective in selective mesylation, differentiating amino groups from one another in molecules containing both amino and hydroxy groups (Kim, Sung, Choi, & Kim, 1999).

Microbial Metabolism

In microbial metabolism, methanesulfonic acid is a key intermediate. Aerobic bacteria use it as a sulfur source for growth. It's also utilized by specialized methylotrophs as a carbon and energy substrate (Kelly & Murrell, 1999).

Drug Development

Hept-6-en-1-yl methanesulfonate derivatives are utilized in drug development. For example, rucaparib camsylate, a PARP inhibitor used for ovarian cancer therapy, contains a (1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl methanesulfonic acid salt in its structure (Jenner, Sood, & Coleman, 2016).

Solvolysis Reactions

This compound is involved in solvolysis reactions, such as in the study of tricyclo[4.1.0.02,7]hept-4-en-3-yl and tricyclo[4.1.0.02,7]hept-3-yl methanesulfonates, providing insights into the stability and reaction mechanisms of these compounds (Bentley, Llewellyn, Norman, Kemmer, Kunz, & Christl, 1997).

Cholesterol Biosynthesis Inhibition

It's also used in synthesizing inhibitors for cholesterol biosynthesis, as seen in the study of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, showing potent inhibition of HMG-CoA reductase (Watanabe, Koike, Ishiba, Okada, Seo, & Hirai, 1997).

Ring-Opening Reactions

Methanesulfonic acid is effective in ring-opening reactions of O-benzylidene acetals, offering an efficient and convenient alternative for such processes (Zinin, Malysheva, Shpirt, Torgov, & Kononov, 2007).

Enzyme Reaction Rate Acceleration

In biochemistry, methanesulfonyl fluoride, a related compound, accelerates the reaction rate of acetylcholinesterase, a key enzyme in neurotransmission (Kitz & Wilson, 1963).

Amino Acid Analysis

It aids in the amino acid analysis of proteins and peptides, as demonstrated by the use of methanesulfonic acid for hydrolysis, providing precise amino acid composition (Simpson, Neuberger, & Liu, 1976).

Synthesis and Molecular Structure Study

It is instrumental in the synthesis and study of molecular structures, like in the synthesis of di(4-hydroxy-2,6-diisoborn-2-ylphenyl)methane, helping understand complex chemical structures (Buravlev, Chukicheva, Suponitsky, & Kutchin, 2013).

Protein Hydrolysis

Methanesulfonic acid is utilized in protein hydrolysis for improved determination of seleno-methionine in yeast and nuts, showing its importance in nutritional analysis (Wrobel, Kannamkumarath, Wrobel, & Caruso, 2003).

Brönsted Acidity and Ecotoxicity Studies

Hept-6-en-1-yl methanesulfonate derivatives are used in studying the Brönsted acidity and ecotoxicity of ionic liquids, contributing to green chemistry and environmental safety assessments (Sardar, Wilfred, Mumtaz, Lévêque, Khan, & Krishnan, 2018).

Sulfenic Acids Study

This compound is pivotal in the study of sulfenic acids in the gas phase, contributing to our understanding of their electronic structure and thermal stability (Lacombe, Loudet, Banchereau, Simon, & Pfister-guillouzo, 1996).

properties

IUPAC Name

hept-6-enyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3S/c1-3-4-5-6-7-8-11-12(2,9)10/h3H,1,4-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPCNXOXMSQWCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCCCCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80495713
Record name Hept-6-en-1-yl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80495713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hept-6-en-1-yl methanesulfonate

CAS RN

64818-37-7
Record name Hept-6-en-1-yl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80495713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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